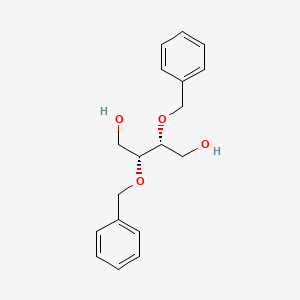

(2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol

CAS No.:

Cat. No.: VC16035235

Molecular Formula: C18H22O4

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22O4 |

|---|---|

| Molecular Weight | 302.4 g/mol |

| IUPAC Name | (2R,3R)-2,3-bis(phenylmethoxy)butane-1,4-diol |

| Standard InChI | InChI=1S/C18H22O4/c19-11-17(21-13-15-7-3-1-4-8-15)18(12-20)22-14-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m1/s1 |

| Standard InChI Key | KXOVGSUIUSIZML-QZTJIDSGSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)CO[C@H](CO)[C@@H](CO)OCC2=CC=CC=C2 |

| Canonical SMILES | C1=CC=C(C=C1)COC(CO)C(CO)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (2R,3R)-2,3-bis(phenylmethoxy)butane-1,4-diol, reflects its stereochemistry and functional groups. The (2R,3R) configuration indicates that the two benzyloxy groups are on the same side of the butane backbone, creating a meso compound with internal planes of symmetry. Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 302.4 g/mol | |

| IUPAC Name | (2R,3R)-2,3-bis(phenylmethoxy)butane-1,4-diol | |

| Canonical SMILES | C1=CC=C(C=C1)COC(CO)C(CO)OCC2=CC=CC=C2 | |

| Isomeric SMILES | C1=CC=C(C=C1)COC@HC@@HOCC2=CC=CC=C2 | |

| PubChem Compound ID | 10756775 |

The stereochemistry is critical for its interactions in asymmetric synthesis, as the spatial arrangement of benzyloxy groups influences reactivity in nucleophilic substitutions and hydrogen bonding .

Spectroscopic and Physical Properties

While experimental data on melting points or boiling points are absent in the provided sources, the compound’s solubility can be inferred from its structure. The benzyl ether groups enhance lipophilicity, making it soluble in organic solvents like dichloromethane or tetrahydrofuran, while the hydroxyl groups permit limited aqueous solubility. Nuclear magnetic resonance (NMR) data from related compounds suggest distinct signals for benzyl protons ( 7.2–7.4 ppm) and hydroxyl groups ( 3.5–4.0 ppm) .

Synthesis and Stereochemical Control

Key Synthetic Routes

The synthesis of (2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol often begins with tartaric acid derivatives due to their inherent chirality. A notable method involves L-tartaric acid as a starting material, as outlined in Scheme 1:

Scheme 1: Synthesis from L-Tartaric Acid

-

Esterification: L-Tartaric acid is converted to a dibenzyl ester using benzyl bromide and a base.

-

Reduction: The ester is reduced to the corresponding diol using lithium aluminum hydride (LiAlH).

-

Protection: Selective benzylation of the 2 and 3 hydroxyl groups via Williamson ether synthesis.

-

Deprotection: Removal of protecting groups under acidic or hydrogenolytic conditions .

This route achieves high enantiomeric excess () by leveraging the chiral pool strategy, where the starting material’s existing stereochemistry dictates the final product’s configuration .

Alternative Approaches

Applications in Organic Synthesis

Chiral Auxiliary and Ligand Design

The compound’s rigid stereochemistry makes it valuable in asymmetric catalysis. For example, it serves as a precursor for chiral ligands in transition-metal complexes used in enantioselective hydrogenation. A study demonstrated its utility in synthesizing (R,R)-Jacobsen’s ligand, which achieved 90% enantiomeric excess in epoxide ring-opening reactions .

Pharmaceutical Intermediates

(2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol is a key intermediate in synthesizing lignan derivatives, which exhibit anticancer and anti-inflammatory properties. For instance, its debenzylated form, enterodiol, is a mammalian lignan linked to reduced breast cancer risk .

| Application | Role of Compound | Reference |

|---|---|---|

| Asymmetric Catalysis | Chiral ligand precursor | |

| Anticancer Agents | Intermediate for enterodiol |

Research Advancements and Challenges

Microbial Biotransformation

Recent studies explore microbial pathways to enantiomerically pure diols. Lactobacillus brevis has been engineered to reduce diketones to (2R,3R)-configured diols with 95% yield, offering a sustainable alternative to chemical synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume